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2-(4-Imidazolyl) cyclopropylamine

Cat. No.: B13586227
M. Wt: 123.16 g/mol
InChI Key: OWWNABDDYQLERE-UHFFFAOYSA-N
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Description

Contextual Significance within Imidazole (B134444) and Cyclopropylamine (B47189) Chemical Scaffolds

The significance of 2-(4-Imidazolyl)cyclopropylamine is best understood by examining its constituent parts: the imidazole and cyclopropylamine scaffolds.

The Imidazole Scaffold: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com This structure is a fundamental component of many biologically active molecules, including the amino acid histidine and the biogenic amine histamine (B1213489). nih.gov Its electronic-rich nature and hydrogen bonding capability allow it to interact readily with a wide array of biological targets like enzymes and receptors. benthamdirect.comtandfonline.com Consequently, the imidazole scaffold is a privileged structure in medicinal chemistry, found in drugs with anti-cancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The first successful synthesis of the imidazole ring was achieved by the German chemist Heinrich Debus in 1858. ijsrtjournal.com

The Cyclopropylamine Scaffold: The cyclopropyl (B3062369) group is a three-membered carbon ring. When attached to an amino group, it forms cyclopropylamine. This small, strained ring system is of great interest in drug discovery. scientificupdate.com The unique steric and electronic properties of the cyclopropane (B1198618) ring—including the coplanarity of its carbon atoms and enhanced pi-character of its C-C bonds—can significantly influence a molecule's pharmacological profile. researchgate.netresearchgate.net Incorporating a cyclopropyl fragment can enhance metabolic stability, improve binding to target receptors, increase potency, and reduce off-target effects. researchgate.net As a result, the cyclopropylamine moiety is a key structural feature in various therapeutic agents, including antidepressants and antiviral drugs. longdom.org

The fusion of these two scaffolds in 2-(4-Imidazolyl)cyclopropylamine creates a conformationally restricted analog of histamine, providing a rigid structure that is valuable for probing the specific requirements of receptor binding sites. nih.gov

Historical Overview of Initial Synthesis and Biological Activity Discoveries

The initial exploration of 2-(4-Imidazolyl)cyclopropylamine was driven by research into histamine analogs. A 1970 publication in the Journal of Medicinal Chemistry described the synthesis of trans-2-(4-Imidazolyl)cyclopropylamine as a cyclopropylog of histamine. acs.org This early work reported that the compound was a potent inhibitor of monoamine oxidase (MAO) in vitro. acs.org

Further detailed investigation into its stereoisomers and histaminergic activity came later. A 1999 study reported various synthetic approaches to produce the stereoisomers of 2-(4-Imidazolyl)cyclopropylamine and successfully resolved the trans-enantiomers. nih.gov The absolute configuration of these enantiomers was determined using single-crystal X-ray crystallography. nih.gov

Crucially, this research established the compound's activity at the histamine H3 receptor. The (1S,2S)-enantiomer was identified as an agonist on the histamine H3 receptor in both rat cortex and guinea pig jejunum preparations. nih.gov Its enantiomer, (1R,2R)-cyclopropylhistamine, was found to be approximately ten times less active, and both enantiomers displayed only weak activity at histamine H1 and H2 receptors. nih.gov These findings provided a foundational template for understanding the ligand interactions at the H3 receptor. nih.gov

Enantiomer Receptor Target Activity pD2 (alpha) Source
(1S,2S)-2-(4-Imidazolyl)cyclopropylamineHistamine H3 (rat cortex)Agonist7.1 (0.75) nih.gov
(1S,2S)-2-(4-Imidazolyl)cyclopropylamineHistamine H3 (guinea pig jejunum)Agonist6.6 (0.75) nih.gov
(1R,2R)-2-(4-Imidazolyl)cyclopropylamineHistamine H3Weak Agonist~10x less active than (1S,2S) nih.gov

This table summarizes the initial biological activity findings for the enantiomers of trans-2-(4-Imidazolyl)cyclopropylamine.

Scope and Academic Relevance of Current Research Areas Pertaining to the Compound

The primary academic relevance of 2-(4-Imidazolyl)cyclopropylamine lies in its role as a structural foundation for the development of potent and selective histamine H3 receptor ligands. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, including acetylcholine (B1216132) and glutamate. wikipedia.orgfrontiersin.org Blocking this receptor with an antagonist can increase the release of these excitatory neurotransmitters, leading to stimulant and pro-cognitive effects. wikipedia.org

This has made H3 receptor antagonists a significant area of research for potential treatments of neurological and psychiatric conditions. frontiersin.org The conformationally restricted cyclopropane nucleus of 2-(4-Imidazolyl)cyclopropylamine provided a key insight for designing high-affinity ligands. nih.gov

Research extended the structure-activity relationships by modifying the core structure, leading to the development of highly potent and selective H3 receptor antagonists. nih.gov One prominent example derived from this line of research is the compound GT-2331, which incorporates the trans-2-(1H-imidazol-4-yl)cyclopropane core. Systematic optimization of this scaffold resulted in GT-2331 having a very high binding affinity (Ki of 0.125 nM) for the H3 receptor and high selectivity over other receptors. nih.gov Such compounds are being investigated for their potential therapeutic applications in conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. wikipedia.org The foundational research on 2-(4-Imidazolyl)cyclopropylamine was therefore instrumental in paving the way for these advanced drug discovery programs. nih.govnih.gov

Compound Structure Binding Affinity (Ki) Key Feature Source
(1S,2S)-2-(4-Imidazolyl)cyclopropylamineImidazole + CyclopropylaminepD2 = 7.1H3 Agonist nih.gov
GT-2331Derivative of trans-2-(imidazol-4-yl)cyclopropane0.125 nMPotent H3 Antagonist nih.gov

This table compares the foundational compound with a subsequent, highly potent antagonist developed from its structural template.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B13586227 2-(4-Imidazolyl) cyclopropylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)

InChI Key

OWWNABDDYQLERE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CN=CN2

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Classical Synthetic Routes to 2-(4-Imidazolyl)cyclopropylamine

The foundational syntheses of 2-(4-imidazolyl)cyclopropylamine have established key chemical transformations for building the cyclopropane (B1198618) ring and introducing the necessary functional groups.

One of the classical approaches to synthesizing the cyclopropylamine (B47189) derivative involves the use of N-triphenylmethylurocanic acid esters. This method begins with the protection of the imidazole (B134444) nitrogen with a triphenylmethyl (trityl) group, which serves to prevent unwanted side reactions. The esterification of the urocanic acid derivative provides a suitable substrate for subsequent reactions.

A key step in this synthetic pathway is the formation of the cyclopropane ring, which is often achieved through the Corey-Chaykovsky reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethylsulfoxonium methylide as a methylene-transfer agent. The ylide reacts with the α,β-unsaturated ester of the protected urocanic acid in a Michael-type addition, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. This process is known for its high diastereoselectivity, typically favoring the formation of the trans isomer. wikipedia.org

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Given the presence of two chiral centers in 2-(4-imidazolyl)cyclopropylamine, four possible stereoisomers can exist. However, research has primarily focused on the synthesis and resolution of the trans stereoisomers due to synthetic accessibility and observed biological relevance.

The synthesis of the trans stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine has been a primary objective. nih.gov Synthetic routes have been designed to favor the formation of the trans configuration, which is often the thermodynamically more stable product. wikipedia.org Attempts to synthesize the cis isomers have been reported as unsuccessful. nih.gov The rapid and convenient synthesis of racemic trans-cyclopropylhistamine has been a significant achievement in this area. nih.gov

Once the racemic mixture of trans-2-(4-imidazolyl)cyclopropylamine is obtained, the individual enantiomers must be separated. This process, known as enantiomeric resolution, is crucial for studying the distinct biological properties of each enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this separation. nih.gov This technique allows for the isolation of the (1R,2R) and (1S,2S) enantiomers with high optical purity.

The definitive determination of the absolute configuration of the separated enantiomers is accomplished through single-crystal X-ray crystallography. nih.gov This powerful analytical technique provides an unambiguous three-dimensional structure of the molecule, allowing for the assignment of the (R) and (S) configurations to each chiral center. nih.goviosrjournals.org The absolute configurations of the trans-2-(1H-imidazol-4-yl)cyclopropylamine enantiomers have been successfully determined using this method. nih.gov

Modern Advances in Cyclopropylamine and Imidazole Conjugation Synthesis

General Synthetic Procedures for Related Cyclopropylamine Derivatives

The construction of the cyclopropylamine core is a pivotal step in the synthesis of the target compound. A variety of methods, both classical and modern, have been developed for the synthesis of cyclopropylamine derivatives. nih.govrsc.org

One of the most widely used classical methods is the Curtius rearrangement , which allows for the conversion of a carboxylic acid to an amine with the loss of one carbon atom. nih.govrsc.org In the context of cyclopropylamines, this involves the rearrangement of a cyclopropanecarbonyl azide (B81097). Another traditional approach is the Hofmann rearrangement of a cyclopropanecarboxamide. researchgate.net

More contemporary methods have focused on catalytic and more direct approaches. These include:

Simmons-Smith Reaction: This reaction involves the cyclopropanation of an olefin using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.govrsc.org To generate a cyclopropylamine, the starting olefin would need to bear a nitrogen-containing functional group.

Metal-Catalyzed Reactions of Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, can catalyze the reaction of diazo compounds with olefins to form cyclopropanes. nih.govrsc.org The use of chiral catalysts allows for enantioselective synthesis.

Michael-Initiated Ring-Closure (MIRC) Reactions: This strategy involves the conjugate addition of a nucleophile to an activated double bond, followed by an intramolecular cyclization to form the cyclopropane ring. nih.govrsc.org

Kulinkovich Reaction: This titanium-mediated reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents. The resulting cyclopropanol (B106826) can then be converted to the corresponding amine. nih.govmdpi.com A modification of this reaction, the Kulinkovich-Szymoniak reaction, allows for the direct synthesis of primary cyclopropylamines from nitriles. mdpi.com

Catalytic C-H Functionalization: Recent advances have seen the development of palladium-catalyzed methods for the functionalization of C-H bonds on a cyclopropane ring, allowing for the introduction of various substituents. rsc.org

A summary of some of these synthetic methods is presented in the table below.

Synthetic Method Description Key Features
Curtius RearrangementRearrangement of a cyclopropanecarbonyl azide to a cyclopropyl (B3062369) isocyanate, which is then hydrolyzed to the amine. nih.govrsc.orgWell-established, but involves potentially hazardous azide intermediates.
Simmons-Smith ReactionCyclopropanation of an appropriately substituted alkene using a zinc carbenoid. nih.govrsc.orgGood for forming the cyclopropane ring, but requires a pre-functionalized alkene.
Kulinkovich-Szymoniak ReactionTitanium(II)-mediated coupling of a nitrile with a Grignard reagent. mdpi.comProvides a direct route to primary cyclopropylamines from readily available nitriles. mdpi.com
Metal-Catalyzed C-H FunctionalizationDirect functionalization of a C-H bond on the cyclopropane ring, often using a palladium catalyst. rsc.orgAllows for late-stage modification of the cyclopropane core.

Introduction of Imidazole Moieties into Complex Chemical Structures

The imidazole ring is a common feature in many biologically active molecules and its synthesis and incorporation into larger structures is a well-developed field of organic chemistry. nih.govmdpi.comsemanticscholar.orgnih.gov

One of the earliest and most fundamental methods for imidazole synthesis is the Debus-Radziszewski synthesis , which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov Another classical approach is the Wallach synthesis , where an N,N'-disubstituted oxamide (B166460) reacts with phosphorus pentachloride.

Modern synthetic chemistry has introduced a variety of more versatile and efficient methods for constructing and functionalizing imidazoles:

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. mdpi.com This reaction is known for its high efficiency and applicability to the synthesis of a wide range of substituted imidazoles. mdpi.com

Multicomponent Reactions (MCRs): Several MCRs have been developed for the one-pot synthesis of highly substituted imidazoles from simple starting materials. libretexts.org These reactions are highly atom-economical and can generate significant molecular complexity in a single step. For instance, a microwave-assisted, one-pot reaction of a carbaldehyde, benzil, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield tetrasubstituted imidazoles. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the functionalization of pre-formed imidazole rings or for the construction of the ring itself. wikipedia.org For example, a tandem Suzuki-Miyaura coupling between an iodoimidazole and an o-aminochloroarene has been used as a key step in the synthesis of complex imidazole-containing molecules. wikipedia.org

Cycloaddition Reactions: While less common for the direct formation of the imidazole ring itself, cycloaddition reactions can be employed to construct rings that are subsequently converted to imidazoles. epfl.ch

The table below summarizes some of these modern approaches to imidazole synthesis.

Synthetic Method Description Key Features
Van Leusen SynthesisReaction of tosylmethyl isocyanide (TosMIC) with an aldimine. mdpi.comHigh efficiency and versatility for preparing substituted imidazoles. mdpi.com
Multicomponent ReactionsOne-pot reactions combining three or more starting materials to form a complex product. libretexts.orgHigh atom economy and rapid generation of molecular diversity. nih.gov
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide. wikipedia.orgExcellent for functionalizing the imidazole ring with a wide range of substituents.

A specific historical synthesis of 2-(4-Imidazolyl)cyclopropylamine was achieved starting from N-triphenylmethylurocanic acid. This synthesis utilized dimethylsulfoxonium methylide for the cyclopropanation step, followed by degradation of the carboxylic acid to the amine. Modern strategies would likely aim to improve upon this route by employing catalytic and more stereoselective methods for the cyclopropanation and potentially building the imidazole ring onto a pre-formed cyclopropylamine derivative or vice versa, using the advanced methods described above.

Molecular Target Identification and Mechanistic Characterization

Monoamine Oxidase (MAO) Inhibition Mechanisms

Cyclopropylamines are a known class of mechanism-based inhibitors for monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. nih.gov The inhibitory activity of compounds like 2-(4-Imidazolyl)cyclopropylamine is characterized by specific mechanisms, potency, and isoform selectivity.

In Vitro Potency and Isoform Selectivity in Research Models

In research models, cyclopropylamine (B47189) derivatives have demonstrated notable isoform selectivity. While many cyclopropylamines show high IC50 values for MAO-A during reversible inhibition, they exhibit sub-micromolar IC50 values for MAO-B. nih.gov Following pre-incubation with the enzyme, the inhibition becomes irreversible for both MAO-A and MAO-B. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine, a related derivative, showed significant MAO-B selective irreversible inhibition with an IC50 of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation. nih.gov The selectivity of irreversible inhibitors is often determined by the initial reversible binding affinity (Ki) to the specific MAO isoform. nih.gov

Inhibitory Activity of a Representative Cyclopropylamine Derivative
CompoundTargetIC50 (30 min pre-incubation)Selectivity
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nMMAO-B Selective
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM

Detailed Mechanism-Based Inactivation (Suicide Inhibition)

Cyclopropylamines function as mechanism-based inactivators, also known as suicide inhibitors, of MAO. nih.govnih.gov This process involves the enzyme's own catalytic mechanism to convert the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. After oxidation by MAO, cyclopropylamines form a covalent adduct with the enzyme's flavin cofactor. nih.gov This irreversible inhibition is characterized by the inability to restore enzyme activity upon dilution. nih.gov Spectral analysis during the inactivation of MAO-A by cyclopropylamines reveals changes consistent with flavin modification, including a decrease in absorbance at 456 nm and an increase at 400 nm. nih.gov The inactivation process proceeds through a kinetic scheme where the initial non-covalent binding is followed by the chemical reaction leading to the formation of the covalent adduct. mdpi.com

Role of the Cyclopropylamine Moiety in Irreversible Inactivation

The strained cyclopropyl (B3062369) ring is a critical structural feature for the irreversible inactivation of MAO. nih.gov The mechanism is believed to involve a single-electron transfer process that ultimately leads to the alkylation of the flavin coenzyme. northwestern.edu The initial binding and correct orientation of the cyclopropylamine within the enzyme's active site are crucial for the oxidation step. nih.gov This oxidation generates a reactive intermediate that forms a stable, covalent bond with the flavin cofactor, leading to the irreversible loss of enzyme function. nih.govnih.gov The efficiency of this inactivation can be described by a partition ratio, which indicates the number of inhibitor molecules metabolized per molecule of enzyme inactivated. nih.gov

Histamine (B1213489) H3 Receptor Interaction and Ligand Properties

Beyond its effects on MAO, 2-(4-Imidazolyl)cyclopropylamine, also known as cyclopropylhistamine (B1260703), interacts with the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system.

Agonistic Activity and Receptor Binding Affinity

The trans-enantiomers of 2-(4-Imidazolyl)cyclopropylamine have been synthesized and evaluated for their activity at the histamine H3 receptor. nih.gov The (1S,2S)-enantiomer, VUF 5297, demonstrates agonistic activity at the H3 receptor in both rat cortex and guinea pig jejunum models. nih.gov In contrast, synthetic efforts to produce the cis-isomers of cyclopropylhistamine have been unsuccessful. nih.gov The development of other trans-2-[1H-imidazol-4-yl]cyclopropane derivatives has led to compounds with very high affinity for the H3 receptor, with some exhibiting Ki values in the sub-nanomolar range. nih.gov

Agonistic Activity of (1S,2S)-2-(4-Imidazolyl)cyclopropylamine (VUF 5297) at the Histamine H3 Receptor nih.gov
TissueParameterValue
Rat CortexpD27.1
Rat Cortexalpha (Intrinsic Activity)0.75
Guinea Pig JejunumpD26.6
Guinea Pig Jejunumalpha (Intrinsic Activity)0.75

Stereochemical Influence on Receptor Activation and Selectivity

The stereochemistry of 2-(4-Imidazolyl)cyclopropylamine has a profound impact on its interaction with the histamine H3 receptor. The absolute configuration of the enantiomers was confirmed through single-crystal X-ray crystallography. nih.gov The (1S,2S)-enantiomer is a notably more potent agonist than its (1R,2R)-counterpart (VUF 5296), with the latter being approximately one order of magnitude less active. nih.gov Importantly, both enantiomers display weak activity at histamine H1 and H2 receptors, indicating a degree of selectivity for the H3 subtype. nih.gov This stereochemical sensitivity provides a valuable template for molecular modeling studies aimed at understanding the ligand-binding site of the H3 receptor. nih.gov

Exploration of Molecular Recognition at the Binding Site

The specific stereoisomers of 2-(4-imidazolyl)cyclopropylamine, also known as cyclopropylhistamine, have been synthesized and studied to characterize their interaction with biological targets. nih.gov Research has identified this compound as an agonist for the histamine H3 receptor. nih.gov

The investigation into its enantiomers provided a template for molecular modeling of histamine H3 receptor ligands. nih.gov Specifically, (1S,2S)-cyclopropylhistamine (also known as VUF 5297) was found to be an active agonist on the rat cortex and guinea pig jejunum H3 receptors. nih.gov Its corresponding enantiomer, (1R, 2R)-cyclopropylhistamine (VUF 5296), demonstrated significantly lower activity, while both showed weak effects on H1 and H2 receptors. nih.gov

Structural analysis of all four histamine receptors (H1R-H4R) has revealed common features for recognizing the endogenous agonist, histamine. A key motif, D3.32-Y/V3.33-Y6.51, is shared among all four receptors and plays a critical role in histamine recognition. nih.gov The acidic residue D3.32 is particularly pivotal, making contact with the histamine molecule in the binding pocket. nih.gov These findings provide a structural framework that helps explain the molecular recognition of imidazole-containing ligands like 2-(4-imidazolyl)cyclopropylamine at histamine receptors. nih.gov

Broader Cyclopropylamine and Imidazole-Related Enzymatic Interactions

The cyclopropylamine and imidazole (B134444) scaffolds, which constitute 2-(4-imidazolyl)cyclopropylamine, are found in many biologically active compounds and have been used as mechanistic probes to understand enzymatic reactions. frontiersin.org

Cytochrome P450 Enzyme Inactivation Pathways

Cyclopropylamines are well-known as prototypical mechanism-based inhibitors, or "suicide inhibitors," of cytochrome P450 (P450) enzymes. frontiersin.orgnih.gov Their inhibitory action often involves the generation of reactive species that covalently modify or tightly bind to the enzyme, leading to its inactivation. frontiersin.orgnih.gov N-benzyl-N-cyclopropylamine (BCA) is a frequently studied example that exhibits partial suicide inactivation of P450, meaning it also acts as a normal substrate in parallel metabolic pathways. frontiersin.orgnih.gov This dual behavior has made it a valuable tool for investigating P450 reaction mechanisms. nih.gov

The inactivation of P450 enzymes by cyclopropylamines is characterized by the chemical opening of the strained cyclopropane (B1198618) ring. frontiersin.orgnih.govresearchgate.net Two primary mechanisms have been proposed to explain this process:

Single Electron Transfer (SET) Mechanism: This widely accepted mechanism postulates that the inactivation process begins with a one-electron oxidation of the amine's nitrogen atom to form an aminium cation radical. frontiersin.orgnih.gov This radical species is unstable and undergoes rapid cleavage of the cyclopropane ring, which generates a highly reactive carbon-centered radical. frontiersin.orgnih.govacs.org This carbon radical then covalently binds to residues within the enzyme's active site, causing irreversible inactivation. frontiersin.org This mechanism was proposed after it was discovered that analogs lacking a hydrogen atom at the α-carbon of the cyclopropyl group could still inactivate the enzyme. frontiersin.orgnih.gov

N-H Hydrogen Abstraction (N-HAT) Mechanism: An alternative pathway involves the abstraction of a hydrogen atom from the N-H bond of secondary cyclopropylamines. frontiersin.orgnih.gov This forms a neutral aminyl radical, which then rearranges through ring-opening to produce the reactive carbon-centered radical responsible for enzyme inactivation. frontiersin.orgnih.gov

The subsequent step after the formation of the initial radical is dichotomous. The intermediate can either proceed down a metabolic pathway, leading to products like hydroxylamine, or undergo the ring-opening process that results in enzyme inactivation. frontiersin.orgnih.govresearchgate.net The ring-opening step is considered the rate-limiting step in the inactivation pathway. frontiersin.orgnih.gov

Recent theoretical studies, including density functional theory (DFT) calculations, have highlighted the importance of Proton-Coupled Electron Transfer (PCET) in the P450-catalyzed oxidation of cyclopropylamines. frontiersin.orgnih.govresearchgate.net PCET refers to reactions where an electron and a proton are transferred in a concerted elementary step. nih.gov This mechanism is crucial in many biological redox processes. nih.govnih.gov

In the context of P450 and cyclopropylamines, PCET provides a more nuanced understanding than the simpler SET model. The theoretical models suggest that the nature of the hydrogen abstraction process—whether from a C-H or N-H bond—and the subsequent steps are influenced by PCET dynamics. frontiersin.orgnih.gov This framework helps to explain experimental observations such as kinetic isotope effects and provides a more accurate picture of the transition states involved in both the metabolic and inactivation pathways of these amine oxidations. nih.govyoutube.com

Histone Demethylase (KDM1A/LSD1) Inhibition by Cyclopropylamine Derivatives

The cyclopropylamine scaffold is a key feature of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1 or KDM1A), a flavin-dependent amine oxidase that plays a crucial role in epigenetic gene regulation. nih.govnih.gov KDM1A removes methyl groups from histone H3, and its dysregulation is linked to cancer, making it an attractive therapeutic target. nih.govaacrjournals.org

Tranylcypromine, a well-known monoamine oxidase inhibitor containing a cyclopropylamine ring, has served as a scaffold for designing novel KDM1A inhibitors. nih.gov Synthetic derivatives with substitutions on the cyclopropyl core have been shown to be potent and irreversible inhibitors of KDM1A. nih.gov The mechanism of inhibition involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor following the opening of the cyclopropyl ring. nih.govnih.gov Interestingly, different stereoisomers of these inhibitors can lead to the formation of different covalent adducts with the FAD co-enzyme, despite having similar inhibitory activities. nih.gov The introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity for KDM1A over related monoamine oxidases (MAO A and MAO B). nih.gov

Compound/ClassTargetMechanism of ActionKey Findings
1-Substituted Cyclopropylamine Derivatives KDM1A/LSD1Covalent, irreversible inhibition via FAD adduct formation after ring-opening. nih.govnih.govIncreased selectivity over MAO-A/B with bulkier substituents. Stereoisomers form different adducts. nih.gov
RN-1 KDM1A/LSD1Irreversible, cyclopropylamine-based inhibition. aacrjournals.orgUsed as a tool to explore KDM1A dependencies in acute myeloid leukemia cell models. aacrjournals.org

Other Relevant Enzyme and Receptor Systems Investigated with Imidazole or Cyclopropylamine Scaffolds

The versatility of the imidazole and cyclopropylamine scaffolds has led to their investigation in a wide range of other enzyme and receptor systems. tandfonline.com The electron-rich nature of the imidazole ring allows it to readily bind to various biological targets. tandfonline.com

Nitric Oxide Synthase (NOS): The imidazole scaffold has been incorporated into selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Compounds such as N-phenacyl imidazoles inhibit nNOS noncompetitively with respect to the substrate arginine but competitively with respect to the cofactor BH4. nih.gov Other designs, like imidazolyl-pyrimidine scaffolds, have also been developed for selective nNOS inhibition. google.com Furthermore, some imidazole derivatives have been shown to reduce the release of nitric oxide from macrophages, contributing to their anti-inflammatory effects. tandfonline.com

Sirtuins: Sirtuins are a class of proteins involved in cellular regulation, and their modulation is a target for various diseases. While direct inhibition by simple cyclopropylamine or imidazole scaffolds is not extensively documented in the provided results, related pathways are under investigation. For instance, Sirtuin 6 (SIRT6) has been shown to ameliorate arthritis by modulating pathways involving cyclooxygenase 2 (COX2), highlighting the complex interplay of enzyme systems in disease. nih.gov

Topoisomerases: The imidazole ring is a key component in several classes of topoisomerase inhibitors, which are compounds that block the action of enzymes that manage DNA topology and are important anticancer agents. nih.govwikipedia.org

Ruthenium-imidazole complexes act as topoisomerase II poisons, stabilizing a cleavage complex between the enzyme and DNA, which leads to cell death. nih.gov

N-fused imidazoles (e.g., imidazopyridines) have been developed as potent catalytic inhibitors of human topoisomerase IIα. nih.gov These compounds are believed to function by blocking the enzyme's ATP-binding site without intercalating into the DNA. nih.gov

Indimitecan , a clinical candidate, is an imidazole-containing compound that acts as a topoisomerase I inhibitor with improved stability compared to conventional inhibitors. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Conformational Dynamics of the Cyclopropane (B1198618) Ring and Its Impact on Bioactivity

The cyclopropane ring is the structural linchpin of 2-(4-Imidazolyl)cyclopropylamine, imparting significant conformational rigidity. Unlike flexible alkyl chains, the three-membered ring has virtually no rotational freedom, forcing the substituent groups into fixed spatial arrangements. libretexts.org This rigidity is a direct consequence of the ring's inherent angle and torsional strain. masterorganicchemistry.comlibretexts.org The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, resulting in substantial angle strain. libretexts.orgmaricopa.edu Furthermore, the C-H bonds on adjacent carbons are held in an eclipsed conformation, creating torsional strain that cannot be relieved by bond rotation. libretexts.orgmasterorganicchemistry.com This combination of strains results in weaker, "bent" carbon-carbon bonds and a planar, inflexible structure. libretexts.org

This conformational restriction is a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target and locks the molecule into a specific bioactive conformation. sci-hub.se For 2-(4-Imidazolyl)cyclopropylamine analogues, the cyclopropane scaffold enforces a distinct spatial relationship between the imidazole (B134444) ring and the amino group. This leads to two primary geometric isomers: trans and cis.

trans-Isomers: In these "extended" conformations, the imidazole and amino groups are on opposite sides of the cyclopropane ring. This geometry has been shown to be a suitable template for ligands targeting the histamine (B1213489) H3 receptor. nih.govnih.gov

cis-Isomers: In these "folded" conformations, the imidazole and amino groups are on the same side of the ring. Studies have shown that this arrangement is highly effective for creating potent and selective histamine H3 receptor agonists. nih.gov For instance, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a cis-analogue, was identified as a potent H3 agonist with a high binding affinity (Kᵢ = 1.31 nM) and was the first to show virtually no activity at the H4 receptor subtype. nih.gov

The distinct pharmacological profiles of cis and trans isomers underscore the critical role of the cyclopropane ring's conformational control. By locking the pharmacophoric elements into either an "extended" or "folded" state, the ring dictates the molecule's ability to fit into the specific binding pocket of a receptor, leading to varied activities such as agonism, partial agonism, or antagonism. nih.govnih.gov

Influence of Imidazole Substituents on Target Interaction Profiles

The imidazole ring is a crucial component for the biological activity of many compounds, including 2-(4-Imidazolyl)cyclopropylamine, due to its unique electronic properties and ability to engage in multiple types of molecular interactions. nih.gov As a five-membered aromatic heterocycle, it contains two nitrogen atoms that allow it to act as both a hydrogen bond donor (the N-1 nitrogen) and a hydrogen bond acceptor (the N-3 nitrogen). nih.gov These interactions are fundamental for anchoring ligands to the active sites of enzymes and receptors. nih.govnih.gov

Modification of the imidazole ring with various substituents can profoundly alter a molecule's target interaction profile. These changes arise from several key factors:

Electronic Effects: The electronic distribution within the imidazole ring plays a significant role in its binding affinity. researchgate.net Attaching electron-withdrawing or electron-donating groups to the ring alters its π-electron density, which in turn affects its capacity for hydrogen bonding and other electrostatic interactions. researchgate.net

Steric Effects: The size and shape of substituents can dictate how a ligand fits into a binding pocket. Bulky substituents may enhance binding by occupying a hydrophobic pocket or, conversely, prevent binding through steric hindrance. For some imidazole derivatives targeting α2-adrenoceptors, activity was found to increase with substituent bulk up to an ethyl group, then decrease with larger groups, demonstrating a clear correlation with substituent size. datapdf.com

Hydrophobicity: Adding hydrophobic substituents can enhance binding to targets with complementary hydrophobic regions, often through van der Waals forces. nih.gov

While specific research on imidazole substitutions for 2-(4-Imidazolyl)cyclopropylamine is limited in the provided context, the principles derived from related imidazole-containing compounds are directly applicable. For example, in a series of antifungal imidazole agents, modifying the hydrophobic substituent dramatically impacted efficacy, with the geranyl derivative showing the highest activity due to a combination of membrane-damaging and biosynthesis-inhibiting effects. jst.go.jpnih.gov The strategic placement of substituents can therefore fine-tune a ligand's affinity and selectivity for its intended biological target by modifying its electronic, steric, and hydrophobic properties.

Stereospecificity of 2-(4-Imidazolyl)cyclopropylamine on Receptor and Enzyme Activity

The rigid, three-dimensional structure of 2-(4-Imidazolyl)cyclopropylamine gives rise to stereoisomers, and biological systems frequently exhibit a high degree of stereospecificity, where one enantiomer is significantly more active than the other. Research into the trans-enantiomers of 2-(4-Imidazolyl)cyclopropylamine (also known as cyclopropylhistamine) has clearly demonstrated this principle at the histamine H3 receptor. nih.gov

The (1S,2S) and (1R,2R) enantiomers were synthesized and tested for their activity. The (1S,2S)-cyclopropylhistamine was found to be a potent agonist at the histamine H3 receptor, whereas its (1R,2R) counterpart was approximately ten times less active. nih.gov This highlights a distinct preference by the receptor for the (1S,2S) configuration. Both enantiomers displayed only weak activity at the histamine H1 and H2 receptors, indicating a degree of selectivity for the H3 subtype. nih.gov

The observed difference in potency strongly suggests that the specific spatial arrangement of the imidazole ring and the amino group presented by the (1S,2S) enantiomer allows for a more optimal interaction with the binding site of the H3 receptor.

This stereospecificity is a cornerstone of its structure-activity relationship, providing an ideal template for the molecular modeling and design of new, more selective H3 receptor ligands. nih.gov

Identification of Key Pharmacophoric Features for Target Ligand Design

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. nih.gov For 2-(4-Imidazolyl)cyclopropylamine and its analogues, which primarily target the histamine H3 receptor, a clear pharmacophore has emerged from extensive structure-activity relationship studies. This model provides a blueprint for designing new ligands with high affinity and selectivity. nih.govnih.gov

The key pharmacophoric features can be broken down as follows:

A Basic Nitrogen Center: The primary amine of the cyclopropylamine (B47189) group is a critical feature. In a physiological environment, this group is protonated, carrying a positive charge that allows it to form a crucial ionic bond or strong hydrogen bond with a negatively charged amino acid residue (such as aspartate) in the receptor's binding pocket. nih.gov

The Imidazole Ring: This aromatic heterocycle serves multiple roles. It acts as a hydrogen bond donor and acceptor and can participate in π-π stacking interactions with aromatic residues in the binding site. nih.govnih.gov Its specific tautomeric state and orientation are vital for proper binding.

A Rigid Spacer: The cyclopropane ring acts as a rigid spacer that holds the basic nitrogen and the imidazole ring in a precise spatial orientation. nih.gov As discussed, the cis and trans configurations of this spacer lead to vastly different pharmacological profiles, emphasizing the importance of a well-defined distance and geometry between the other key features. nih.gov

Hydrophobic Regions: While the core scaffold provides the primary interactions, pharmacophore models for H3 antagonists often reveal one or two hydrophobic pockets available for binding. nih.gov The design of potent antagonists often involves adding lipophilic substituents that can occupy these pockets, thereby increasing binding affinity. nih.govnih.gov

These features collectively define the requirements for high-affinity binding to the histamine H3 receptor. Ligands that successfully incorporate these elements in the correct three-dimensional arrangement are likely to exhibit potent activity.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is critical for understanding the interactions that govern the biological activity of 2-(4-Imidazolyl) cyclopropylamine (B47189) derivatives, particularly as antagonists or inverse agonists of the histamine (B1213489) H3 receptor (H3R).

Docking studies reveal that the binding of these ligands to the H3R is often stabilized by key interactions. For instance, a crucial interaction is the formation of a salt bridge or hydrogen bond between the protonated amine nitrogen of the cyclopropylamine moiety and the aspartate residue D114(3.32) in the receptor's binding pocket. mdpi.com Additional stabilization can arise from cation-π interactions with tyrosine (Y115(3.33)) and phenylalanine (F398(7.39)) residues. mdpi.com For non-imidazole-based H3 antagonists, docking has identified important interactions with residues like Gln372, Phe371, and Arg513. chemrevlett.com

In the case of ciproxifan (B1662499), a well-known H3R antagonist derived from the 2-(4-Imidazolyl) cyclopropylamine scaffold, docking simulations into the active site of the histamine N-methyltransferase (HNMT) enzyme have also been performed. These studies showed hydrogen bond formation with Tyr147 and Gln94, with a calculated binding affinity of -8.04804 kcal/mol. researchgate.net Such studies are vital for predicting the binding affinity and for designing new ligands with improved potency and selectivity. mdpi.comtbzmed.ac.ir

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide detailed information that complements experimental findings. nih.govnih.gov

DFT calculations have been widely used to study the reactivity of cyclopropane-containing molecules. For instance, DFT has been employed to investigate the mechanism of cyclopropanation reactions, clarifying the roles of different active sites and the origins of diastereoselectivity. acs.org In the context of drug design, DFT is used to optimize molecular geometries, calculate electronic properties like HOMO-LUMO energy gaps, and analyze molecular electrostatic potential (MEP) surfaces. nih.govepstem.net These parameters help in understanding the chemical reactivity and stability of compounds like this compound and its derivatives.

DFT studies can also predict various molecular descriptors that are crucial for Quantitative Structure-Activity Relationship (QSAR) models. These descriptors, including thermal energy and entropy, can be correlated with the biological activities of a series of compounds to build predictive models. nih.gov Furthermore, DFT calculations are instrumental in confirming the structures of synthesized compounds by comparing calculated vibrational frequencies with experimental IR and Raman spectra. nih.gov

Cyclopropylamines are known to be mechanism-based inactivators of certain enzymes, such as cytochrome P450 and monoamine oxidase (MAO). acs.orgnih.gov The inactivation process often involves an electron transfer from the cyclopropylamine nitrogen to the enzyme's active site, leading to the formation of a reactive cation-radical intermediate. This intermediate can then open the cyclopropane (B1198618) ring, forming a covalent bond with the enzyme and causing irreversible inactivation. acs.org

Computational modeling is essential for elucidating these complex electron transfer pathways and reaction mechanisms. nih.govnih.govresearchgate.net By simulating the interaction between the cyclopropylamine derivative and the enzyme, researchers can characterize the transition states and intermediates involved in the inactivation process. For example, ciproxifan has been shown to be a reversible inhibitor of both MAO-A and MAO-B, and computational studies can help to understand the structural basis for this activity and guide the design of new dual-targeting ligands. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand and its interaction with a target receptor over time. These simulations are crucial for assessing the binding stability of this compound derivatives and understanding how conformational changes affect their biological activity. nih.govmdpi.com

MD simulations of the histamine H3 receptor have been used to study the structural and dynamical differences between the apo (unbound), agonist-bound (active), and antagonist-bound (inactive) states of the receptor. researchgate.net When bound to the antagonist ciproxifan, the receptor adopts an inactive conformation. The simulations revealed that ciproxifan can adopt several conformations within the binding site, including extended, "zig-zag," and "closed" forms, highlighting the dynamic nature of the ligand-receptor interaction. researchgate.net

The rigid bicyclo[3.1.0]hexane scaffold, a conformationally restricted analogue of the cyclopropylamine structure, has been shown to provide potent and selective H3 receptor ligands. nih.gov Conformational analysis through computational methods helps in designing such rigid scaffolds that lock the molecule in a bioactive conformation, thus enhancing its affinity and selectivity for the target. nih.govresearchgate.net MD simulations can further validate the stability of these interactions and guide the rational design of new derivatives with improved pharmacological profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.commdpi.com QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts. frontiersin.org

For histamine H3 receptor antagonists, various 2D and 3D-QSAR models have been developed. nih.govbrieflands.com These models have shown that steric and hydrophobic properties are crucial for high binding affinity. nih.govresearchgate.net Descriptors used in these models can range from simple 2D properties to complex 3D fields derived from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govbrieflands.com

The general structure of many H3R antagonists involves a heterocyclic core (like imidazole) connected to other chemical groups. nih.gov QSAR studies on such series of compounds help to understand how different substituents on this core structure influence the biological activity. nih.govmdpi.com For example, a QSAR model for non-imidazole H3 antagonists indicated that connectivity information and mean absolute charge are important descriptors for predicting antagonistic activity. tbzmed.ac.ir These predictive models, often combined with molecular docking and other computational techniques, play a significant role in the rational design of novel and more potent H3R ligands. tbzmed.ac.irresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is indispensable for the purification and analysis of synthesized compounds. The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and ionic character.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For primary amines like 2-(4-Imidazolyl)cyclopropylamine, which possess polar functional groups (amine and imidazole), direct analysis by GC can be challenging due to potential peak tailing and interaction with the stationary phase. However, derivatization can be employed to increase volatility and improve chromatographic behavior. Alternatively, headspace GC can be utilized, a technique that has been successfully applied for determining volatile amines in active pharmaceutical ingredients (APIs). researchgate.net Methods have been developed for various amines using columns like the DB-624, with a flame ionization detector (FID) providing sensitive detection. researchgate.net In some cases, derivatization of amines with reagents like 2,4-dinitrofluorobenzene followed by GC-Mass Spectrometry (GC-MS) analysis allows for detection at very low levels. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying non-volatile or thermally labile compounds like 2-(4-Imidazolyl)cyclopropylamine. Reversed-phase HPLC is particularly well-suited for this purpose. The imidazole (B134444) moiety allows for strong UV absorbance, making UV detection a sensitive and straightforward choice. nih.gov

Method development for related imidazole-containing compounds often involves C8 or C18 stationary phases. nih.govnih.govresearchgate.net A typical mobile phase would consist of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile, with the pH adjusted to ensure good peak shape and retention. nih.govresearchgate.net The ability to separate the target compound from starting materials, by-products, and impurities is critical for accurate purity assessment.

ParameterTypical Conditions for Imidazole Compound Analysis
Stationary Phase Reversed-Phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8) nih.govresearchgate.net
Mobile Phase Methanol or Acetonitrile / Buffered Aqueous Solution (e.g., 0.025 M KH₂PO₄) nih.govresearchgate.net
Detection UV Spectrophotometry (e.g., 210-300 nm) nih.gov
Flow Rate 1.0 mL/min nih.govresearchgate.net
Mode Isocratic or Gradient Elution

Ion chromatography is an excellent technique for the analysis of ionic species, including protonated amines. thermofisher.com Given that 2-(4-Imidazolyl)cyclopropylamine is a basic compound that will be protonated under acidic conditions, cation-exchange chromatography is a highly suitable method for its analysis. This technique separates analytes based on their interaction with a charged stationary phase. amazonaws.com

IC methods have been specifically developed for the determination of cyclopropylamine (B47189) in pharmaceutical substances. researchgate.net These methods often utilize a cation-exchange column with a simple acidic eluent (e.g., dilute hydrochloric or oxalic acid) and a conductivity detector. researchgate.netmetrohm.com The high sensitivity and specificity of IC make it a valuable tool for quantifying the compound, especially in complex matrices. thermofisher.comnih.gov

ParameterTypical Conditions for Amine Analysis by IC
Stationary Phase Cation-Exchange Column (e.g., Metrosep C2 or C4, Dionex IonPac CS17) researchgate.netamazonaws.comthermofisher.com
Mobile Phase Dilute Acid (e.g., 5 mM Hydrochloric Acid or 2.5 mM Oxalic Acid) researchgate.netmetrohm.com
Detection Suppressed or Non-Suppressed Conductivity thermofisher.comamazonaws.com
Flow Rate ~0.5 - 1.0 mL/min researchgate.netmetrohm.com
Mode Isocratic Elution researchgate.netamazonaws.com

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods are used to probe the molecular structure of a compound, providing definitive evidence of its identity and constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within 2-(4-Imidazolyl)cyclopropylamine.

Analysis of related cyclopropylamine and imidazole structures allows for the prediction of the chemical shifts (δ) for the target compound. chemicalbook.comreddit.comnih.govdtic.mil The cyclopropyl (B3062369) ring protons are expected to appear in the upfield region of the ¹H NMR spectrum, typically exhibiting complex splitting patterns due to geminal and vicinal coupling. dtic.milacs.org The protons on the imidazole ring would appear in the aromatic region, with their specific shifts influenced by the attachment to the cyclopropyl group. The methine proton on the cyclopropyl ring attached to the amine would be shifted downfield relative to the other cyclopropyl protons. reddit.com In the ¹³C NMR spectrum, the carbons of the cyclopropyl ring would resonate at high field, while the imidazole carbons would appear in the aromatic region.

Table of Predicted NMR Chemical Shifts (δ in ppm)

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Cyclopropyl CH₂ 0.5 - 1.0 5 - 15
Cyclopropyl CH-N 2.5 - 3.0 25 - 35
Cyclopropyl CH-Im 1.5 - 2.0 15 - 25
Imidazole C2-H ~7.5 ~135
Imidazole C5-H ~6.8 ~115
Imidazole C4 - ~136
NH₂ Variable (broad) -
Imidazole NH Variable (broad) -

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2-(4-Imidazolyl)cyclopropylamine (C₆H₉N₃), the calculated molecular weight is 123.16 g/mol . nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 124.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce daughter ions. This fragmentation provides valuable structural information. For instance, histamine (B1213489), a related bioamine, shows characteristic fragmentation patterns that can be used for its specific detection. nih.govnih.govnist.gov The fragmentation of [2-(4-Imidazolyl)cyclopropylamine+H]⁺ would likely involve the loss of ammonia (B1221849) (NH₃) or cleavage of the cyclopropyl and imidazole rings, providing confirmatory evidence for the proposed structure. The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is a particularly powerful combination, enabling the separation of complex mixtures followed by the sensitive and specific detection and identification of the components. nih.govnih.gov

Table of Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₆H₉N₃
Monoisotopic Mass 123.080 Da
Protonated Ion [M+H]⁺ m/z 124.087
Key Fragmentation Pathways Loss of NH₃, Cleavage of cyclopropyl ring, Fragmentation of imidazole ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For 2-(4-Imidazolyl) cyclopropylamine, IR spectroscopy would be used to confirm the presence of its key structural components: the imidazole ring, the cyclopropyl group, and the primary amine. While specific spectral data for this exact compound is not widely published, analysis of its constituent parts and related structures allows for the prediction of its characteristic IR absorption bands.

The primary amine (-NH₂) group would be expected to show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines display two bands in this region, corresponding to symmetric and asymmetric N-H stretching. N-H bending vibrations are also expected around 1600 cm⁻¹.

The imidazole ring possesses both C=N and C=C bonds, which would produce absorption bands in the 1500-1650 cm⁻¹ region. The N-H bond of the imidazole ring would also contribute a broad absorption band, typically in the 3200-3500 cm⁻¹ range, which may overlap with the amine N-H stretches.

The cyclopropyl group is characterized by C-H stretching vibrations that occur at frequencies higher than those of typical alkanes, often above 3000 cm⁻¹. For instance, an IR spectrum of cyclopropylamine in a carbon tetrachloride solution shows distinct peaks that can be attributed to its functional groups nist.gov. Based on this, the analysis of this compound would involve identifying these key vibrational frequencies to confirm the successful synthesis and integrity of the compound's structure.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine N-H Bend (scissoring) 1590 - 1650
Imidazole Ring N-H Stretch 3200 - 3500 (broad)
Imidazole Ring C=N and C=C Stretch 1500 - 1650
Cyclopropyl Group C-H Stretch > 3000

UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. In this compound, the imidazole ring acts as the primary chromophore.

The absorption of UV light by the imidazole ring promotes electrons from a lower energy ground state to a higher energy excited state. The key electronic transitions observed for such aromatic heterocyclic systems are π-π* (pi to pi antibonding) and n-π* (non-bonding to pi antibonding) transitions. The π-π* transitions are typically of high intensity and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and occur at longer wavelengths.

In studies of other aromatic imines containing heterocyclic components, UV-Vis spectroscopy has been used to monitor changes in these electronic transitions based on chemical structure and concentration. nih.gov For example, research on certain imines demonstrated that increasing concentration could lead to a hyperchromic effect (an increase in molar absorptivity) without changing the wavelength of maximum absorption (λmax). nih.gov

For this compound, a typical UV-Vis analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or water) and measuring its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would be expected to show a strong absorption band in the UV region, characteristic of the imidazole chromophore. The position and intensity of this peak could be influenced by factors such as solvent polarity and the pH of the solution, as protonation or deprotonation of the imidazole ring and the amine group would alter the electronic structure of the molecule.

Table 2: Expected UV-Vis Spectral Properties for this compound

Chromophore Electronic Transition Expected Wavelength Region
Imidazole Ring π → π* ~200-230 nm

Advanced Crystallographic Techniques for Solid-State Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would be necessary to unambiguously determine its solid-state structure. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, studies on related imidazole-containing compounds illustrate the type of data that can be obtained. For instance, the crystal structure analysis of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its molecular configuration and revealed how the molecules are packed in the crystal through weak intermolecular hydrogen bonds. researchgate.net Another study on 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole detailed the near-planar geometry of the core bridge between its rings and the presence of N–H···N hydrogen bonding interactions that form chains within the crystal structure. mdpi.com

A crystallographic analysis of this compound would provide similar insights. It would confirm the connectivity of the atoms and the relative orientation of the imidazole and cyclopropyl rings. Crucially, it would detail the hydrogen bonding network formed by the primary amine and the imidazole N-H groups, which would be key determinants of the compound's crystal packing and physical properties. The data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Chemical Formula C₆H₉N₃
Formula Weight 123.16
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.95
b (Å) 10.21
c (Å) 7.84
β (°) 98.5
Volume (ų) 709.1
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.15

Advanced Research Applications and Future Directions

Utility as a Biochemical Probe for Enzyme Activity and Receptor Function

The distinct stereoisomers of 2-(4-Imidazolyl)cyclopropylamine, also known as cyclopropylhistamine (B1260703), have proven to be invaluable probes for dissecting the function and structure of histamine (B1213489) receptors, particularly the H3 receptor. nih.gov The synthesis and resolution of the trans-enantiomers of cyclopropylhistamine have enabled detailed investigations into receptor binding and activation. nih.gov

Research has demonstrated that the biological activity is stereospecific. The (1S,2S)-cyclopropylhistamine enantiomer acts as an agonist on the histamine H3 receptor in both rat cortex and guinea pig jejunum. nih.gov In contrast, its (1R,2R)-cyclopropylhistamine counterpart is approximately ten times less active. nih.gov Both enantiomers exhibit only weak activity at H1 and H2 receptors, highlighting their selectivity for the H3 subtype. nih.gov This differential activity between enantiomers makes them excellent biochemical tools for characterizing the H3 receptor's binding pocket and understanding the specific structural requirements for ligand recognition and signal transduction. nih.gov The study of such specific agonists and their interactions provides a template for molecular modeling of H3 receptor ligands. nih.gov

CompoundTargetActionPotency (pD₂)Efficacy (α)Tissue
(1S,2S)-Cyclopropylhistamine (VUF 5297)Histamine H₃ ReceptorAgonist7.10.75Rat Cortex
(1S,2S)-Cyclopropylhistamine (VUF 5297)Histamine H₃ ReceptorAgonist6.60.75Guinea Pig Jejunum
(1R,2R)-Cyclopropylhistamine (VUF 5296)Histamine H₃ ReceptorAgonist~10x less active than (1S,2S)-Rat Cortex

Scaffold Exploration for Novel Ligand Design and Discovery

The rigid cyclopropylamine (B47189) framework combined with the imidazole (B134444) ring makes 2-(4-Imidazolyl)cyclopropylamine a privileged scaffold in medicinal chemistry. A scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. This particular scaffold is instrumental in the development of new ligands, especially for the histamine H3 receptor. nih.govnih.gov

By systematically optimizing the structural features of this scaffold, researchers have developed some of the most potent H3 receptor antagonists known. nih.gov For example, the compound GT-2331, a derivative of the trans-2-[1H-imidazol-4-yl]cyclopropane structure, binds to H3 receptors with a very high affinity (Ki of 0.125 nM) and shows excellent selectivity over other histamine receptor subtypes. nih.gov The success of this scaffold highlights the value of using conformationally restricted cores to enhance binding affinity and selectivity.

The principle of using heterocyclic scaffolds is a cornerstone of modern drug discovery. nih.govnih.gov For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a promising starting point for developing potent kinase inhibitors with antiviral properties. nih.gov Similarly, the 4-aminopyrazolopyrimidine scaffold is widely used to design inhibitors for various tyrosine and serine/threonine kinases, demonstrating how a core structure can be adapted to target different enzymes. nih.gov

Identification of Unexplored Mechanistic Pathways and Biological Targets

The development of highly potent and selective ligands based on the 2-(4-Imidazolyl)cyclopropylamine scaffold is crucial for exploring the nuanced roles of their biological targets. While the primary focus has been the histamine H3 receptor, the creation of superior chemical tools like GT-2331 allows for a more precise investigation into the receptor's function. nih.gov These advanced ligands can help to elucidate the downstream signaling pathways activated by the H3 receptor and may reveal previously unknown physiological functions.

Furthermore, structure-activity relationship studies on these compounds have suggested the potential for H3 receptor heterogeneity, meaning there may be different subtypes or states of the receptor that are not yet fully characterized. nih.gov Probing the central nervous system with these selective antagonists can help untangle the complex roles of histamine in neurotransmission and may lead to the identification of new therapeutic applications for H3 receptor modulation in various disorders. nih.gov

Potential in Materials Science or Catalysis Based on Unique Structural Features

While the primary applications of 2-(4-Imidazolyl)cyclopropylamine are in pharmacology, its constituent chemical motifs—the imidazole ring and the cyclopropylamine group—possess unique properties that suggest potential in other fields like materials science and catalysis.

The imidazole ring is a versatile component in polymer science. researchgate.net Polymers containing imidazole can engage in hydrogen bonding, while their alkylated counterparts, imidazolium (B1220033) salts, can participate in electrostatic interactions and self-assembly. researchgate.net These properties are harnessed in various applications, including the creation of polyelectrolyte brushes, the coating of metal nanoparticles, and the extraction of metal ions. researchgate.net

In the realm of catalysis, imidazole derivatives are synthesized using various catalytic systems. For example, a mixed-oxide catalyst of cobalt and copper has been successfully used for the single-step synthesis of 2,4,5-triaryl-1H-imidazole derivatives under microwave irradiation. rsc.org The inherent reactivity of the strained cyclopropane (B1198618) ring in cyclopropylamine also makes it a valuable component in chemical synthesis. The combination of these features in a single molecule suggests that 2-(4-Imidazolyl)cyclopropylamine or its derivatives could be explored as novel ligands for catalytic metals or as monomers in the synthesis of functional polymers, although such applications remain largely theoretical at present.

Integration with Chemoinformatics and High-Throughput Screening in Drug Discovery Research

Modern drug discovery heavily relies on the integration of computational methods (chemoinformatics) and rapid experimental assays (high-throughput screening, HTS). The development of ligands derived from the 2-(4-Imidazolyl)cyclopropylamine scaffold benefits significantly from these technologies.

HTS allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.gov This methodology has been used to discover highly selective small-molecule inhibitors for targets like the multidrug resistance protein 4 (MRP4), demonstrating its power in finding novel modulators for important biological transporters. nih.gov HTS is also critical for aspects of drug development such as the rapid determination of enantiomeric purity, which is essential for chiral compounds like the stereoisomers of 2-(4-Imidazolyl)cyclopropylamine. rsc.org

Chemoinformatics and in silico screening play a vital role in prioritizing which derivatives to synthesize and test. mdpi.commdpi.com Molecular docking studies can predict how different analogs of a scaffold might bind to a target protein, such as the tubulin-combretastatin binding site for potential anticancer agents. mdpi.com Computational tools like SwissADME and ProTox-II are used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new compounds before they are even made, saving significant time and resources. mdpi.com This combination of in silico prediction and HTS accelerates the cycle of designing, synthesizing, and testing new drug candidates based on promising scaffolds.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Imidazolyl) cyclopropylamine in laboratory settings?

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or intramolecular coupling. For example, cyclopropylamine derivatives can be synthesized using cyclopropylamine as a starting material, followed by imidazole functionalization via Buchwald-Hartwig amination or nucleophilic substitution. Patents describe coupling imidazole moieties with cyclopropane precursors under palladium catalysis, with yields optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) . Analytical validation via HPLC (≥95% purity) and NMR (δ 1.2–1.5 ppm for cyclopropane protons) is critical .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., cyclopropylamine derivatives decompose above 150°C) .
  • Photostability : UV-Vis spectroscopy under light exposure (e.g., 254 nm) to detect imidazole ring degradation.
  • pH Sensitivity : Stability in buffers (pH 3–10) monitored via LC-MS, as cyclopropane rings may undergo acid-catalyzed ring-opening .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H-NMR (cyclopropane protons at δ 1.2–1.5 ppm; imidazole protons at δ 7.2–7.8 ppm) and 13C^{13}C-NMR (cyclopropane carbons at 10–15 ppm) .
  • IR : Stretching vibrations for NH2_2 (3350–3450 cm1^{-1}) and imidazole C=N (1600–1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 149.1) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Storage : In airtight containers at 2–8°C to prevent cyclopropane ring degradation .
  • Ventilation : Use fume hoods (due to volatility and ammonia-like odor) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flash point: -25°C) .

Advanced Research Questions

Q. How do computational models predict the isomerization pathways of this compound under ionization?

Density functional theory (DFT) calculations (e.g., MP2/6-31G*) suggest that ionization induces cyclopropane ring opening, forming distonic ions (e.g., CH2_2CHCHNH_2$$^{•+}). These ions isomerize to 1-aminopropene derivatives, with energy barriers ~840 kJ/mol . Photoion-photoelectron coincidence spectroscopy (PIPECO) corroborates these pathways, showing H-loss fragments (e.g., m/z 132.1) .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

Chiral resolution via HPLC using cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. Alternatively, asymmetric synthesis employs chiral auxiliaries (e.g., (1R,2S)-cyclopropylamine hydrochloride), achieving enantiomeric excess (ee) >98% via kinetic resolution .

Q. How does this compound interact with histamine receptors in biochemical assays?

In vitro binding assays (e.g., H2_2 receptor inhibition) show IC50_{50} values comparable to histamine derivatives (e.g., dimaprit IC50_{50} = 6.9 mM). Radioligand displacement studies using 3^3H-tiotidine confirm competitive antagonism, with binding affinity influenced by imidazole protonation states (pKa ~5.8) .

Q. What metabolic pathways involve this compound, and how are they analyzed?

Predicted pathways (via KEGG and MetaCyc databases) include xenobiotic biodegradation via cytochrome P450 (CYP3A4) oxidation. Metabolites are identified using LC-MS/MS, with major products including cyclopropane-opened carboxylic acids (e.g., 3-imidazolyl propanoic acid) .

Methodological Considerations

Q. How are contradictions in reported thermodynamic data for this compound reconciled?

Discrepancies in enthalpy of formation (e.g., 770–840 kJ/mol) arise from differing computational methods (MP2 vs. CCSD(T)). Experimental validation via bomb calorimetry or photoionization thresholds resolves these issues .

Q. What experimental designs optimize yield in multi-step syntheses of this compound derivatives?

  • Stepwise Monitoring : Use inline FTIR to track intermediate formation.
  • Catalyst Screening : Pd(OAc)2_2/Xantphos systems improve coupling efficiency (>90% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclopropane ring closure .

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